2-Iodo-5-phenyloxazole

C–N cross-coupling copper catalysis regioselectivity

2-Iodo-5-phenyloxazole (CAS 1019654-82-0) is a 2-halo-5-aryl-substituted oxazole heterocycle with molecular formula C₉H₆INO and molecular weight 271.05 g·mol⁻¹. The compound features an iodine atom at the oxazole C2 position and a phenyl ring at C5, classifying it as a 2-iodooxazole building block within the broader family of halogenated oxazoles used in metal-catalyzed cross-coupling.

Molecular Formula C9H6INO
Molecular Weight 271.05 g/mol
CAS No. 1019654-82-0
Cat. No. B3201620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-phenyloxazole
CAS1019654-82-0
Molecular FormulaC9H6INO
Molecular Weight271.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(O2)I
InChIInChI=1S/C9H6INO/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H
InChIKeyWIZZZJVIXHBKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-phenyloxazole (CAS 1019654-82-0): Core Identity and Procurement-Relevant Classification


2-Iodo-5-phenyloxazole (CAS 1019654-82-0) is a 2-halo-5-aryl-substituted oxazole heterocycle with molecular formula C₉H₆INO and molecular weight 271.05 g·mol⁻¹ . The compound features an iodine atom at the oxazole C2 position and a phenyl ring at C5, classifying it as a 2-iodooxazole building block within the broader family of halogenated oxazoles used in metal-catalyzed cross-coupling [1]. Its primary procurement relevance lies in its function as an electrophilic coupling partner for C–C (Suzuki–Miyaura, Negishi, Stille, Sonogashira) and C–N (Ullmann-type, Buchwald–Hartwig) bond-forming reactions, where the iodo substituent provides enhanced oxidative addition reactivity relative to bromo or chloro congeners [1][2].

2-Iodo-5-phenyloxazole: Why 2-Bromo-, 2-Chloro-, or Regioisomeric Analogs Cannot Be Assumed Interchangeable


Within the 2-halo-5-phenyloxazole series, the identity of the halogen at C2 governs oxidative addition kinetics, cross-coupling yields, and catalyst compatibility, while the regiochemistry of the halogen on the oxazole ring dictates the substitution pattern of the product. The C–I bond dissociation energy (~209 kJ·mol⁻¹) is substantially lower than that of C–Br (~285 kJ·mol⁻¹) and C–Cl (~327 kJ·mol⁻¹), resulting in faster oxidative addition to Pd(0) and enabling milder reaction conditions [1]. Furthermore, regioisomeric iodooxazoles produce structurally distinct coupling products: as demonstrated by Ramirez et al. (2021), 2-iodo-5-phenyloxazole and 5-iodo-2-phenyloxazole yield the 2- and 5-substituted pyridinone adducts in 63% and 49% yield, respectively, under identical CuI/AgOBz conditions, confirming that regiochemistry dictates both product identity and efficiency [2]. These differences preclude generic substitution without experimental re-optimization.

2-Iodo-5-phenyloxazole: Quantified Differentiation Evidence Against Closest Analogs


C–N Coupling Regioselectivity: 2-Iodo-5-phenyloxazole vs. 5-Iodo-2-phenyloxazole Under Identical CuI/AgOBz Conditions

In the copper-catalyzed C–N coupling of iodooxazoles with 2-pyridinone using CuI (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (15 mol%), AgOBz (1 equiv), and K₂CO₃ (2 equiv) in DMSO at 125 °C for 18 h, 2-iodo-5-phenyloxazole provides the 2-substituted product (1-(5-phenyloxazol-2-yl)pyridin-2(1H)-one, compound 32) in 63% isolated yield [1]. Under precisely the same conditions, the regioisomeric 5-iodo-2-phenyloxazole yields the 5-substituted product (compound 33) in only 49% yield [1]. This represents a 14-percentage-point absolute yield advantage (a 29% relative yield increase) for the 2-iodo-5-phenyl isomer. The sterically encumbered 4-iodo-5-methyl-2-phenyloxazole is even less competent, affording product 34 in 41% yield [1].

C–N cross-coupling copper catalysis regioselectivity iodooxazole medicinal chemistry building blocks

Oxidative Addition Reactivity: C–I vs. C–Br vs. C–Cl Leaving Group Ability in Pd(0)-Catalyzed Cross-Coupling

The carbon–halogen bond dissociation energy (BDE) for C–I (~209 kJ·mol⁻¹) is significantly lower than that for C–Br (~285 kJ·mol⁻¹) and C–Cl (~327 kJ·mol⁻¹), which translates into faster oxidative addition to Pd(0) catalysts — the rate-determining step in many cross-coupling cycles [1]. Direct experimental evidence from the oxazole series is provided by Ramirez et al. (2021), who reported that 4-bromo-2-phenyloxazole under identical C–N coupling conditions afforded the product in only 20% yield, compared to 63–81% for iodo-oxazole substrates [2]. This 3- to 4-fold yield differential is consistent with the established reactivity order Ar-I > Ar-Br ≫ Ar-Cl for oxidative addition. A 2026 study by Wang et al. further demonstrated that 2-iodo-, 2-bromo-, and 2-chloro-4-alkenyloxazoles all participate in cascade reactions with arynes, but the iodo variant uniquely enables downstream diversification via subsequent cross-coupling at the retained halogen position [3].

oxidative addition palladium catalysis bond dissociation energy halogen leaving group cross-coupling kinetics

Physical Property Differentiation: Boiling Point and MW as Surrogates for Purification Strategy and Handling Requirements

The computed boiling point of 2-iodo-5-phenyloxazole is 351.0 ± 35.0 °C at 760 mmHg , compared to 327.9 ± 35.0 °C for 2-bromo-5-phenyloxazole and 310.9 ± 35.0 °C for 2-chloro-5-phenyloxazole [1]. The molecular weight increases from 179.60 g·mol⁻¹ (Cl) to 224.05 g·mol⁻¹ (Br) to 271.05 g·mol⁻¹ (I) [1]. These differences have practical consequences: the higher boiling point complicates distillative purification, favoring chromatographic separation, while the higher molecular weight reduces the molar equivalent cost in reactions where stoichiometric amounts are calculated by mass. Additionally, the iodo compound requires storage under inert atmosphere at −20 °C in the dark to prevent photolytic or thermal deiodination, whereas the bromo analog is reported to be stable at −18 °C without explicit light-exclusion requirements .

boiling point physical properties purification distillation storage stability

Synthesis Yield: Iodination of 5-Phenyloxazole via NIS/TFA Protocol and Comparison to Bromination Routes

2-Iodo-5-phenyloxazole was synthesized via General Procedure B (electrophilic iodination of 5-phenyloxazole using N-iodosuccinimide, 2.2 equiv, with catalytic trifluoroacetic acid in chloroform at 65 °C) in 52% isolated yield (873 mg) as a white solid [1]. For comparison, the synthesis of 2-bromo-5-phenyloxazole via regiocontrolled lithiation/bromination of oxazole derivatives is reported to proceed on multigram scale with exclusive regioselectivity, though specific isolated yields for the 5-phenyl variant were not disclosed in the primary reference [2]. The NIS/TFA method offers the advantage of avoiding cryogenic conditions (−78 °C) required for lithiation-based bromination protocols, operating instead at a moderate 65 °C. However, the 52% yield is moderate compared to the 64% yield reported for the regioisomeric 5-iodo-2-phenyloxazole prepared via the same General Procedure B [1].

electrophilic iodination N-iodosuccinimide oxazole synthesis building block preparation multigram scale

Solubility and Formulation Compatibility: Differential Aqueous Solubility Among 2-Halo-5-phenyloxazoles

2-Bromo-5-phenyloxazole exhibits a calculated aqueous solubility of 0.25 g·L⁻¹ at 25 °C and a density of 1.524 ± 0.06 g·cm⁻³ . While experimentally measured aqueous solubility and logP data for 2-iodo-5-phenyloxazole specifically have not been published, the increased molecular weight, higher polarizable surface area (PSA = 26.03 Ų) , and the presence of the polarizable iodine atom are expected to further reduce aqueous solubility relative to the bromo analog, consistent with the general trend that aryl iodides are less water-soluble than the corresponding bromides [1]. This solubility differential has practical implications for aqueous/organic biphasic reaction setups (e.g., Suzuki couplings in toluene/water or dioxane/water), where differential partitioning may affect mass transfer and effective concentration at the catalytic interface.

aqueous solubility formulation reaction medium logP biphasic conditions

2-Iodo-5-phenyloxazole: Evidence-Backed Procurement Scenarios for Scientific and Industrial Users


Medicinal Chemistry: C2-Functionalized Oxazole Library Synthesis via C–N Coupling with NH-Heterocycles

For medicinal chemistry teams constructing libraries of 2-(N-heterocyclyl)-5-phenyloxazoles as kinase inhibitor or GPCR modulator scaffolds, 2-iodo-5-phenyloxazole is the preferred electrophile over 2-bromo-5-phenyloxazole or 2-chloro-5-phenyloxazole. The Ramirez et al. (2021) CuI/AgOBz protocol delivers the desired 2-substituted products in 63% yield with 2-pyridinone, with demonstrated scope across pyridazinones, pyrazoles, imidazoles, triazoles, indazoles, and benzimidazoles . Critically, the iodo substituent is essential for achieving synthetically useful yields: the analogous 4-bromo-2-phenyloxazole substrate afforded only 20% yield under identical conditions . Procurement of the iodo variant directly enables this methodology without requiring a separate halogen-exchange or activation step.

Natural Product Total Synthesis: C2-C4′ Linked Bis-oxazole Motif Construction

The 2-iodo substituent on 2-iodo-5-phenyloxazole enables regioselective C2 functionalization required for constructing C2-C4′ linked bis-oxazole motifs found in bioactive marine natural products (e.g., hennoxazoles, diazonamides). The compound can be coupled with oxazol-4-yl boronate esters via Suzuki–Miyaura cross-coupling . The iodo leaving group is critical here: the higher reactivity of C–I vs. C–Br ensures chemoselective coupling at C2 in the presence of other halogens on the coupling partner, enabling orthogonal reactivity strategies. This scenario is supported by the general methodology for 2-alkyl-oxazole synthesis from 2-iodooxazoles using 9-MeO-BBN-mediated alkyl-Suzuki coupling, which proceeds in good to excellent yields .

Transition-Metal-Free Cascade Reactions for Polycyclic Heterocycle Synthesis

The 2026 report by Wang et al. establishes that 2-iodo-4-alkenyloxazoles participate in transition-metal-free cascade reactions with arynes to produce 2-arylnaphtho[2,1-d]oxazoles . While the study encompasses 2-chloro-, 2-bromo-, and 2-iodo-oxazoles, the iodo variant uniquely retains the halogen handle post-cascade for subsequent orthogonal cross-coupling diversification — a capability not shared by bromo or chloro analogs, which undergo competing elimination or retention pathways . For groups pursuing divergent synthetic strategies where the halogen must survive an initial cascade and then participate in a subsequent Pd- or Cu-catalyzed coupling, 2-iodo-5-phenyloxazole (and its 4-alkenyl derivatives) provides this dual reactivity profile.

Regioselective C2 Alkylation via Alkyl-Suzuki Coupling for Agrochemical and Functional Material Intermediates

The Zhang et al. (2013) methodology for converting 2-iodooxazoles to 2-alkyl-oxazoles via 9-MeO-BBN-mediated alkyl-Suzuki coupling provides a direct route to 2-alkyl-5-phenyloxazoles that are inaccessible via direct C–H alkylation . The regiospecificity of the iodo leaving group at C2 ensures that alkylation occurs exclusively at the desired position, avoiding mixtures of C2- and C5-alkylated products. This is particularly relevant for agrochemical discovery programs where 2-alkyl-5-aryloxazole motifs appear in fungicidal and herbicidal lead compounds. The 2-iodo-5-phenyloxazole building block enables late-stage diversification of the C2 position without protecting group manipulation at the C5 phenyl substituent .

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